![molecular formula C17H21ClN6O B2538047 1-(2-Chlorophenyl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea CAS No. 1797669-85-2](/img/structure/B2538047.png)
1-(2-Chlorophenyl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
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Overview
Description
The compound "1-(2-Chlorophenyl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea" is a structurally complex molecule that appears to be related to various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this exact compound, they do provide insights into similar chemical structures and their properties, synthesis, and potential applications in the field of anticancer drug development.
Synthesis Analysis
The synthesis of related urea derivatives often involves the condensation of an amine with an isocyanate or a carbodiimide. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved multiple steps, including condensation, chlorination, and further condensation with ethane-1,2-diamine . Similarly, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives was achieved through computer-aided design, suggesting a methodical approach to the synthesis of complex urea compounds .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. For instance, the crystal structure of a related compound was determined, and the optimized geometric bond lengths and bond angles were compared with X-ray diffraction values using density functional theory (DFT) . This suggests that a detailed molecular structure analysis of "1-(2-Chlorophenyl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea" would likely involve similar computational and crystallographic techniques to understand its three-dimensional conformation and potential interaction sites.
Chemical Reactions Analysis
The chemical reactivity of urea derivatives can be diverse. For instance, 5-dialkylamino-4-pyrrolin-3-ones undergo photooxygenation to yield highly functionalized ureas, which can further cyclize to form 2-oxazolidinones or be hydrogenated to give 2-oxazolinones . This indicates that the compound may also participate in various chemical reactions, potentially leading to the formation of new functional groups or rings depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. The stability and lifetime of hydrogen-bonded urea dimers, for example, were studied in different solvents, revealing significant differences in dimerization constants and preexchange lifetimes . These findings suggest that the physical and chemical properties of "1-(2-Chlorophenyl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea" would also be dependent on its ability to form hydrogen bonds and its behavior in various solvents.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN6O/c1-23(2)15-14(11-19-16(22-15)24-9-5-6-10-24)21-17(25)20-13-8-4-3-7-12(13)18/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H2,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKQPUXQMYZVGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC=C2Cl)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea |
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